Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate
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Overview
Description
Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate typically involves multi-step reactions. One common method includes the reaction of ethyl 2-aminobenzoate with ethyl bromoacetate to form an intermediate, which is then reacted with thiourea to yield the thiazolidine ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of eco-friendly solvents and catalysts can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or thiazolidine ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds like thiazolidine-2,4-dione and thiazolidine-4-one share structural similarities and exhibit comparable biological activities.
Benzoate derivatives: Ethyl 2-aminobenzoate and ethyl 2-hydroxybenzoate are structurally related compounds with different functional groups.
Uniqueness
Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate is unique due to the presence of both the thiazolidine ring and the benzoate moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H15N3O4S |
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Molecular Weight |
321.35 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-5-3-4-6-9(8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
AQDKKNBGLRUMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
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